molecular formula C7H10ClN3O B7459464 2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide

2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide

Cat. No. B7459464
M. Wt: 187.63 g/mol
InChI Key: ZTJGNVPEPXCYBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide, also known as CMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMA is a member of the pyrazolylacetamide family, which has been shown to exhibit various pharmacological activities.

Scientific Research Applications

2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide has shown potential therapeutic applications in various scientific research studies. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. 2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide has also been shown to possess anticonvulsant and anxiolytic activities, making it a potential candidate for the treatment of epilepsy and anxiety disorders.

Mechanism of Action

The exact mechanism of action of 2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide is not fully understood, but it is believed to act through the modulation of various neurotransmitter systems in the central nervous system. 2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide has been shown to enhance the activity of gamma-aminobutyric acid (GABA) receptors, which are responsible for inhibiting neuronal activity. This action may contribute to the anticonvulsant and anxiolytic effects of 2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide.
Biochemical and Physiological Effects
2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide has been shown to affect various biochemical and physiological pathways in animal models. It has been reported to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in the brain. 2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and synaptic plasticity.

Advantages and Limitations for Lab Experiments

2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide has also been shown to exhibit low toxicity in animal models, making it a safe candidate for further research. However, one limitation of 2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide is its relatively low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several potential future directions for the research on 2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide. One area of interest is the development of 2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide derivatives with improved pharmacological properties, such as increased solubility and potency. Another potential direction is the investigation of the effects of 2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide on other neurotransmitter systems, such as the serotonin and dopamine systems. Furthermore, the potential therapeutic applications of 2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide in neurological disorders, such as Alzheimer's disease and Parkinson's disease, warrant further investigation.

Synthesis Methods

The synthesis of 2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide involves the reaction of 2-chloroacetamide with 1-methyl-4-pyrazolecarboxaldehyde in the presence of a base catalyst. The reaction yields 2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide as a white crystalline solid with a melting point of 126-128°C. The purity of the compound can be confirmed using various analytical techniques, such as NMR spectroscopy and mass spectrometry.

properties

IUPAC Name

2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O/c1-11-5-6(4-10-11)3-9-7(12)2-8/h4-5H,2-3H2,1H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJGNVPEPXCYBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.